双(2-羟乙基)-D8-胺

概述

描述

Bis(2-hydroxyethyl)-D8-amine is a compound that falls within the category of bis(alkyl)amines, which are characterized by having two alkyl groups attached to a nitrogen atom. While the specific compound Bis(2-hydroxyethyl)-D8-amine is not directly mentioned in the provided papers, the general class of bis(alkyl)amines is represented and studied for various applications in the field of chemistry.

Synthesis Analysis

The synthesis of bis(alkyl)amines can involve catalytic processes, as seen in the paper discussing the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines . This process could potentially be adapted for the synthesis of Bis(2-hydroxyethyl)-D8-amine by choosing appropriate starting materials and conditions. Additionally, the palladium-catalyzed amination reaction described in the synthesis of bis(amine anhydride)s provides insight into another method that could be used for synthesizing bis(alkyl)amines .

Molecular Structure Analysis

The molecular structure of bis(alkyl)amines can significantly influence their properties and reactivity. For instance, the structure-activity relationships for bis(phenylalkyl)amines indicate that the presence of certain functional groups and the distance between aromatic rings can affect the potency and selectivity of these compounds as NMDA receptor antagonists . These findings suggest that the molecular structure of Bis(2-hydroxyethyl)-D8-amine would also be crucial in determining its chemical behavior and potential applications.

Chemical Reactions Analysis

Bis(alkyl)amines can participate in various chemical reactions. For example, bis(2-ethylhexyl)amine has been used as an organocatalyst for reactions involving iminium ions . This suggests that Bis(2-hydroxyethyl)-D8-amine could also act as a catalyst or reactant in similar chemical processes. Moreover, the stable methanimine equivalent described in the synthesis of β-lactams through [2 + 2] cycloadditions with ketenes exemplifies the reactivity of bis(alkyl)amines in cycloaddition reactions, which could be relevant for Bis(2-hydroxyethyl)-D8-amine as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(alkyl)amines are influenced by their molecular structures. The study on bis(phenylalkyl)amines highlights the importance of the phenolic OH group and the basic nitrogen atom in determining the compound's interactions with biological receptors . Similarly, the solubility and thermal properties of polymers derived from bis(amine anhydride)s are affected by the incorporation of bulky groups along the polymer backbone . These insights can be extrapolated to predict that Bis(2-hydroxyethyl)-D8-amine would have specific solubility, thermal stability, and reactivity profiles based on its molecular structure.

科学研究应用

重质原油乳液的脱乳化:

- Abdullah, Al‐Lohedan, and Atta (2021) 的研究讨论了使用类似于双(2-羟乙基)-D8-胺的产品制备两性亲水性聚乙烯胺对苯二甲酸酯,该化合物在脱乳水在重质原油(W/O)乳液中表现出更高的效率。

生物聚合物的合成:

- Xu等人(2016年)报道了从5-羟甲基糠醛合成双(羟甲基呋喃)胺,表明具有可调性能的功能性生物聚合物的潜力。这项研究突出了与双(2-羟乙基)-D8-胺相关的化合物在聚合物合成中的多功能性 (Xu et al., 2016)。

聚合物化学中的共聚反应:

- Devaine-Pressing、Dawe和Kozak(2015年)探讨了使用铬(III)氨基-双(酚酮)配合物共聚环己烯氧化物和二氧化碳。这项研究展示了双(胺)化合物在制备具有低分子量和窄分散度的聚碳酸酯中的应用 (Devaine-Pressing, Dawe, & Kozak, 2015)。

聚(酰胺-胺)在生物医学应用中的应用:

- Ferruti、Marchisio和Duncan(2002年)讨论了聚(酰胺-胺)(PAAs)在生物医学应用中的应用,这些PAAs是通过主要或次要脂肪胺与双(丙烯酰胺)的聚加成得到的。由于其溶解性、可降解性和兼容性,PAAs适用于各种生物医学应用 (Ferruti, Marchisio, & Duncan, 2002)。

水解反应中的催化:

- Vassilev等人(1999年)研究了聚(丙烯亚胺)树状聚合物配合物作为双-(对硝基苯基)磷酸酯水解的催化剂。他们的研究结果表明,类似于双(2-羟乙基)-D8-胺的化合物可以在特定条件下用于催化水解反应 (Vassilev et al., 1999)。

与DNA的合成和相互作用:

- 欧阳泽(2009年)合成了涉及双(2-苯并咪唑甲基)胺的复合物,并研究了其与DNA的相互作用,表明双(胺)化合物在DNA结合研究中的潜力 (Ouyang Ze, 2009)。

属性

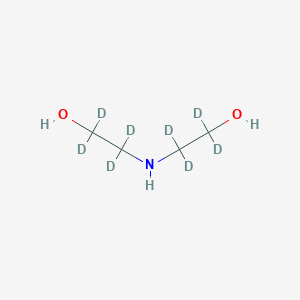

IUPAC Name |

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)